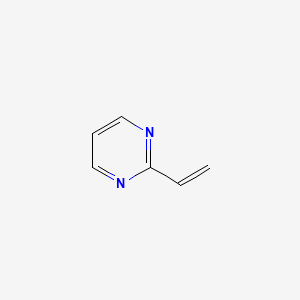

2-Vinylpyrimidine

Übersicht

Beschreibung

2-Vinylpyrimidine is a derivative of pyrimidine with a vinyl group . It is a water-soluble pyridine derivative that can be used in the synthesis of poly (2-vinylpyridine) (P2VP) by anionic polymerization .

Synthesis Analysis

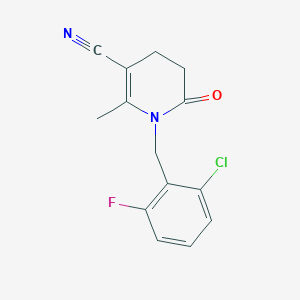

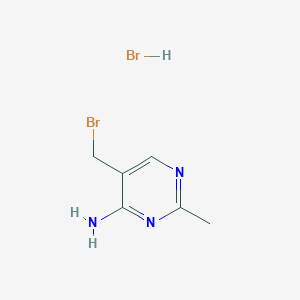

This compound can be industrially prepared by treatment of 2-methylpyridine with an aqueous solution of formaldehyde in a temperature range of 150-200°C . In a study, a 4-amino-6-oxo-2-vinylpyrimidine (AOVP) derivative was designed with an acyclic spacer to react selectively with guanine .Molecular Structure Analysis

The molecular formula of this compound is C6H6N2 . The InChI is InChI=1S/C6H6N2/c1-2-6-7-4-3-5-8-6/h2-5H,1H2 and the canonical SMILES is C=CC1=NC=CC=N1 .Chemical Reactions Analysis

The AOVP CFO exhibited selective crosslinking reactivity with guanine and thymine in DNA, and with guanine in RNA . These crosslinking reactions with guanine were accelerated in the presence of CoCl2, NiCl2, ZnCl2, and MnCl2 .Physical and Chemical Properties Analysis

The molecular weight of this compound is 106.13 g/mol . It has a topological polar surface area of 25.8 Ų . The compound has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 .Wissenschaftliche Forschungsanwendungen

Synthesis and Antiviral Properties

2-Vinylpyrimidine and its derivatives have been studied for their antiviral properties. 5-Vinylpyrimidine nucleosides like (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) are potent inhibitors of herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV). Their antiviral action includes specific phosphorylation by virus-encoded deoxythymidine kinase, inhibition of viral DNA polymerase, and incorporation into viral DNA. These compounds have shown efficacy in animal models and clinical trials (De Clercq & Walker, 1984).

Polymer Chemistry

This compound derivatives play a role in polymer chemistry. For example, poly(4-vinylpyrimidine N-oxide) exhibits interesting viscosity/pH relationships in aqueous solutions, which is significant for polymer science applications. The viscosity behavior of these polymers varies with pH, showing sharp increases below pH 4 and reaching a maximum around pH 7.5 (Tamami & Boshehri, 1978).

Solar Cell Enhancement

This compound derivatives, such as 2-aminopyrimidine, have been used to enhance the efficiency of dye-sensitized solar cells. Incorporating these compounds into polymer blend electrolytes can improve the power conversion efficiency of these solar cells, as shown in studies involving g-C3N4/TiO2 composite photoanodes (Senthil et al., 2016).

Chemical Synthesis

This compound and its analogs are valuable in chemical synthesis. They are used in conjugate addition reactions, cross-coupling reactions, and the synthesis of various pyrimidine derivatives, which are important in the development of new pharmaceuticals and materials. These reactions have been extensively studied to understand their mechanisms and improve their efficiency (Raux et al., 2010), (Kondo et al., 1989).

Biochemical Applications

In the biochemical field, this compound derivatives are used for mRNA cross-linking studies. These compounds have shown efficiency in forming cross-links with RNA, which is useful in understanding RNA function and interactions. The stability and reactivity of these derivatives make them suitable for various biological applications (Kikuta et al., 2019).

Wirkmechanismus

Target of Action

The primary target of 2-Vinylpyrimidine is guanine derivatives in DNA and RNA . Guanine is one of the four main nucleobases found in the nucleic acids DNA and RNA, and it plays a crucial role in the formation of stable DNA and RNA structures.

Mode of Action

This compound interacts with its targets through a process known as crosslinking . In this process, a 4-amino-6-oxo-2-vinylpyrimidine (AOVP) derivative is designed to react selectively with guanine . The AOVP exhibits selective crosslinking reactivity with guanine and thymine in DNA, and with guanine in RNA . These crosslinking reactions with guanine are accelerated in the presence of CoCl2, NiCl2, ZnCl2, and MnCl2 .

Biochemical Pathways

The action of this compound affects the DNA repair, gene regulation, and nanotechnology pathways . DNA interstrand crosslinks (ICLs) are the primary mechanism for the cytotoxic activity of many clinical anticancer drugs . The crosslinking reactions of this compound with guanine derivatives contribute to the formation of these ICLs .

Pharmacokinetics

The stability of the compound and its ability to form covalent links with dna suggest that it may have unique adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The result of this compound’s action is the formation of DNA interstrand crosslinks (ICLs) . These ICLs are a primary mechanism for the cytotoxic activity of many clinical anticancer drugs . The crosslinking reactions of this compound with guanine derivatives contribute to the formation of these ICLs .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of certain metal ions. For instance, the crosslinking reactions with guanine are accelerated in the presence of CoCl2, NiCl2, ZnCl2, and MnCl2 .

Safety and Hazards

Zukünftige Richtungen

Vinylheteroarene linkers, such as 2-Vinylpyrimidine, can chemoselectively modify cysteine residues in proteins and antibodies . These linkers give stable bioconjugates, and were used to synthesize efficacious antibody-drug conjugates . This suggests potential future applications in the generation of biotherapeutics or studies in chemical biology .

Biochemische Analyse

Biochemical Properties

2-Vinylpyrimidine is known to interact with various biomolecules. For instance, it has been shown to exhibit selective crosslinking reactivity with guanine and thymine in DNA, and with guanine in RNA . These crosslinking reactions with guanine were accelerated in the presence of CoCl2, NiCl2, ZnCl2, and MnCl2 .

Cellular Effects

The cellular effects of this compound are primarily observed in its role as a crosslinking agent. The crosslinking reactions of this compound with guanine derivatives can lead to changes in DNA structure, potentially influencing cell function . Detailed studies on the effects of this compound on various types of cells and cellular processes are currently limited.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with nucleic acids. It has been demonstrated that this compound reacts at the N2 amine in guanine and at the N1 or N2 amines in 8-oxoguanine in the duplex DNA . This suggests that this compound can form covalent bonds with these nucleobases, leading to the formation of DNA crosslinks .

Temporal Effects in Laboratory Settings

It is known that the crosslinking reactions of this compound with guanine derivatives can be accelerated by certain metal ions . This suggests that the reactivity of this compound may be influenced by environmental factors such as temperature and the presence of catalytic ions.

Subcellular Localization

Given its reactivity with nucleic acids, it is likely that this compound localizes to the nucleus where it can interact with DNA

Eigenschaften

IUPAC Name |

2-ethenylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2/c1-2-6-7-4-3-5-8-6/h2-5H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDHWTWWXCXEGIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=NC=CC=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80435851 | |

| Record name | 2-Vinylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66281-01-4, 51394-43-5 | |

| Record name | 2-Vinylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethenylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Tert-butoxycarbonyl)octahydrocyclopenta[C]pyrrole-1-carboxylic acid](/img/structure/B3021712.png)

![6-Chloro-5-methyl-4h-[1,2,4]triazolo[1,5-a]-pyrimidin-7-one](/img/structure/B3021721.png)

![[5-(2-Chloro-phenyl)-tetrazol-2-yl]-acetic acid](/img/structure/B3021725.png)